History and Synthesis of 2-Acetylbenzofuran Oxime: A Technical Guide
History and Synthesis of 2-Acetylbenzofuran Oxime: A Technical Guide
Executive Summary
2-Acetylbenzofuran oxime (1-(benzofuran-2-yl)ethanone oxime) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. Characterized by its rigid bicyclic benzofuran scaffold fused with a reactive oxime moiety, it serves as a precursor for complex heterocycles and exhibits intrinsic biological activity, particularly as an antifungal and anticancer agent. This guide synthesizes the historical evolution, chemical properties, and optimized synthetic protocols of this compound for researchers in drug discovery.
History and Discovery[1]
The discovery of 2-acetylbenzofuran oxime is not attributed to a single "eureka" moment but rather an evolution of benzofuran chemistry intersecting with the systematic exploration of oximes in the late 20th century.
Early Foundations (1880s–1970s)
While the benzofuran ring system was first synthesized in the late 19th century and the oxime functional group was discovered by Victor Meyer and Alois Janny in 1882, the specific combination of these two motifs—2-acetylbenzofuran oxime—remained a laboratory curiosity for decades. Early work focused primarily on the synthesis of the ketone precursor, 2-acetylbenzofuran, via the Stoermer synthesis (1900) or Friedel-Crafts acylation.
Pharmacological Awakening (1980s)
The compound gained traction in the 1980s as researchers sought new scaffolds to combat resistant microbial strains.
-
1985: Hishmat et al. (Arzneimittelforschung) published one of the earliest comprehensive studies on the antimicrobial activity of benzofuran derivatives, including oxime intermediates. This work established the benzofuran-oxime motif as a viable candidate for pharmaceutical screening.
Modern Optimization & Structural Confirmation (2000s–Present)
-
2002: A pivotal study by Demirayak et al. (Il Farmaco) systematically synthesized a library of 2-acetylbenzofuran oximes and their ethers, identifying them as potent antifungal agents against Candida albicans. This paper is widely cited as the modern benchmark for the compound's biological profile.
-
2014: The definitive structural characterization was achieved by Arunakumar et al. , who solved the single-crystal X-ray structure (Acta Crystallographica Section E). They confirmed the syn (Z) conformation of the oxime group relative to the benzofuran oxygen in the solid state, a critical parameter for docking studies in drug design.
Chemical Properties & Structural Data[2][3][4][5][6][7][8][9][10][11]
The physical properties of the oxime differ significantly from its ketone precursor. Researchers must note the high melting point, indicative of strong intermolecular hydrogen bonding (O-H···N) in the crystal lattice.[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | (1Z)-1-(1-benzofuran-2-yl)ethanone oxime | Often referred to as 2-acetylbenzofuran oxime |
| CAS Number | 1646-26-0 (Ketone precursor) | Oxime specific CAS: 57125-86-5 (Check vendor) |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white crystals | Recrystallized from Ethanol/Water |
| Melting Point | 200–205 °C | Significantly higher than the ketone (70–72 °C) |
| Solubility | Soluble in DMSO, DMF, Ethanol | Insoluble in cold water |
| Crystal System | Monoclinic, P2₁/c | Z = 4, planar molecular geometry |
Synthetic Protocols
Two protocols are provided: the Classic Solution-Phase method (standard for bulk synthesis) and the Green Mechanochemical method (rapid screening).
Precursor Synthesis (The Ketone)
-
Reagents: Salicylaldehyde, Chloroacetone, K₂CO₃.
-
Method: Rap-Stoermer Condensation . Salicylaldehyde is reacted with chloroacetone in refluxing acetone/K₂CO₃ to yield 2-acetylbenzofuran.
Protocol A: Classic Solution-Phase Synthesis (Reflux)
Objective: High-purity synthesis of 2-acetylbenzofuran oxime.
Reagents:
-
2-Acetylbenzofuran (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: Ethanol/Water (3:1 v/v)[5]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-acetylbenzofuran in 30 mL of Ethanol.
-
Addition: Add a solution of 15 mmol NH₂OH·HCl and 15 mmol Base (NaOAc or K₂CO₃) dissolved in 10 mL of water.
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) with magnetic stirring for 3–4 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
The oxime will precipitate as a white solid.
-
-
Purification: Filter the solid, wash copiously with cold water to remove salts, and dry. Recrystallize from Ethanol/Water to obtain analytical grade crystals (Yield: 85–95%).
Protocol B: Mechanochemical Synthesis (Grinding)
Objective: Solvent-free, rapid synthesis for green chemistry applications.
Procedure:
-
Combine: In a clean mortar, place 1 mmol of 2-acetylbenzofuran, 1.2 mmol of NH₂OH·HCl, and 1.2 mmol of solid NaOH or K₂CO₃.[5]
-
Grind: Grind the mixture vigorously with a pestle for 10–20 minutes . The mixture will become a paste as water is released (condensation byproduct).
-
Isolation: Wash the paste with water on a filter funnel and dry the residue.
-
Yield: Typically >90%, comparable to solution phase but significantly faster.
Mechanistic Insight
The formation of the oxime follows a standard nucleophilic addition-elimination pathway. The pH control (using acetate/carbonate) is critical to buffer the HCl released from hydroxylamine hydrochloride, ensuring the nitrogen remains nucleophilic (:NH₂OH) rather than protonated (+NH₃OH).
Figure 1: Reaction pathway for the oximation of 2-acetylbenzofuran.
Applications in Drug Development
The 2-acetylbenzofuran oxime scaffold is not merely an end-product but a versatile "warhead" and intermediate.
Antimicrobial & Antifungal Activity[1][11][13][14]
-
Mechanism: The oxime moiety can chelate metal ions essential for microbial enzymes or interact with fungal membrane ergosterol biosynthesis.
-
Key Finding: Derivatives have shown MIC values comparable to Fluconazole against Candida albicans (Demirayak et al., 2002).
Anticancer Potential[1][14][15][16]
-
Target: HeLa (Cervical cancer) and MCF-7 (Breast cancer) cell lines.
-
Activity: Recent screens (2022) indicate that O-alkylated derivatives of this oxime induce apoptosis, likely through tubulin polymerization inhibition.
Synthetic Utility
The oxime group serves as a gateway to other functionalities:
-
Beckmann Rearrangement: Converts the oxime to N-substituted amides .
-
Reduction: Yields primary amines (1-(benzofuran-2-yl)ethanamine), which are precursors to biologically active Schiff bases.
-
Cyclization: Reaction with acetylenic esters or isothiocyanates yields fused heterocycles like isoxazoles or thiazoles .
References
-
Hishmat, O. H., et al. (1985). "Synthesis and antimicrobial activity of some benzofuran derivatives." Arzneimittelforschung, 35(5), 784–786.
-
Demirayak, S., et al. (2002).[5][6][7] "Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes and their ethers and esters." Il Farmaco, 57(7), 609–612.[4]
-
Arunakumar, D. B., et al. (2014).[5][6] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime."[8] Acta Crystallographica Section E: Structure Reports Online, 70(1), o40.
-
Kosmalski, T., et al. (2015). "New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity." Acta Poloniae Pharmaceutica, 72(2), 289–295.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. ORCID [orcid.org]
